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molecular formula C22H22 B8606968 1,6-Diisopropylpyrene

1,6-Diisopropylpyrene

Cat. No. B8606968
M. Wt: 286.4 g/mol
InChI Key: OIJKDHDRKJJPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08709613B2

Procedure details

Under an atmospheric argon gas flow, 1,6-dibromopyrene in an amount of 20 g (55.6 millimole), isopropylmagnesiumbromide in an amount of 117 milliliter [117 millimole, 1 mole/liter (THF: tetrahydrofuran)], (diphenylphosphino ferrocene)palladium(II)dichloride in an amount of 2.27 g (5% by mole) and dried dioxane in an amount of 130 milliliter were placed into a three-neck flask equipped with a cooling pipe and having a capacity of 500 milliliter, and the resultant solution was stirred with heating at a temperature of 90° C. for 8 hours. After the completion of the reaction, adding 100 milliliter of dilute hydrochloric acid, an organic layer was separated and concentrated under a reduced pressure. Then, the organic layer was passed through a silicagel short column, and after concentrating under the reduced pressure again, a precipitated crystal was separated by filtration and as a result, 7.4 g of 1,6-diisopropyl pyrene (pale yellow powder) was obtained (the yield: 31%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(diphenylphosphino ferrocene)palladium(II)dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:15]2[C:16]3=[C:17]4[C:12](=[CH:13][CH:14]=2)[CH:11]=[CH:10][C:9](Br)=[C:8]4[CH:7]=CC3=[CH:4][CH:3]=1.[CH:19]([Mg]Br)([CH3:21])[CH3:20].[CH2:24]1[CH2:28]O[CH2:26][CH2:25]1.Cl.O1CCOC[CH2:31]1>>[CH:25]([C:24]1[C:28]2[C:14]3=[C:13]4[C:2](=[CH:3][CH:4]=2)[CH:15]=[CH:16][C:17]([CH:8]([CH3:7])[CH3:9])=[C:12]4[CH:11]=[CH:10][C:21]3=[CH:19][CH:20]=1)([CH3:31])[CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C=CC3=C(C=CC4=CC=C1C2=C34)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
(diphenylphosphino ferrocene)palladium(II)dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a cooling pipe
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
an organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
after concentrating under the reduced pressure again
CUSTOM
Type
CUSTOM
Details
a precipitated crystal was separated by filtration and as a result

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C2C=CC3=C(C=CC4=CC=C1C2=C34)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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